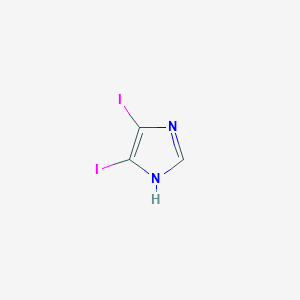

4,5-Diiodo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPTVMTXKJONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378422 | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-09-9 | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15813-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,5-Diiodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4,5-diiodo-1H-imidazole, a key building block in medicinal chemistry and materials science. Leveraging a synergistic approach that combines experimental crystallographic data with computational modeling, this document elucidates the intricate geometric parameters, intermolecular forces, and electronic landscape of this pivotal molecule. Detailed protocols for its synthesis, crystallographic analysis, and computational investigation are presented to ensure scientific rigor and reproducibility. The insights contained herein are intended to empower researchers in the rational design of novel therapeutics and functional materials by providing a foundational understanding of this versatile halogenated heterocycle.

Introduction: The Significance of a Halogenated Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for drug design. The introduction of heavy halogens, such as iodine, onto this scaffold at the 4 and 5 positions dramatically alters its physicochemical properties, introducing the capacity for halogen bonding—a strong, directional, non-covalent interaction that is increasingly exploited in crystal engineering and supramolecular chemistry. This compound (C₃H₂I₂N₂) serves as a crucial intermediate for the synthesis of more complex molecules through cross-coupling reactions, where the iodine atoms act as versatile synthetic handles.[2] A thorough understanding of its three-dimensional structure and conformational preferences is therefore paramount for predicting its interactions with biological targets and for the design of novel molecular architectures.

Molecular Structure: A Multi-faceted View

The molecular structure of this compound has been determined through a combination of single-crystal X-ray diffraction, which provides its solid-state conformation, and computational methods, which offer insights into its gas-phase geometry.

Solid-State Structure from X-ray Crystallography

The definitive solid-state structure of this compound was elucidated by Andrzejewski, Marciniak, et al. through single-crystal X-ray diffraction.[3] The crystallographic data are publicly available in the Crystallography Open Database (COD) under the deposition number 4512829.[3]

Key Crystallographic Parameters:

| Parameter | Value | Reference |

| Formula | C₃H₂I₂N₂ | [3] |

| Crystal System | Tetragonal | [3] |

| Space Group | P 4₁ 2₁ 2 | [3] |

| a (Å) | 6.8867 | [3] |

| b (Å) | 6.8867 | [3] |

| c (Å) | 28.275 | [3] |

| α (°) | 90 | [3] |

| β (°) | 90 | [3] |

| γ (°) | 90 | [3] |

The imidazole ring is inherently planar due to its aromatic character. The key structural features are the C-I bond lengths and the bond angles within and adjacent to the heterocyclic ring. In the solid state, the conformation is dictated by the packing forces within the crystal lattice, which are dominated by a network of intermolecular interactions.

Intermolecular Interactions: The Role of Halogen and Hydrogen Bonding

The crystal packing of this compound is a masterclass in the interplay of non-covalent interactions. The presence of two iodine atoms and an N-H group gives rise to a robust network of both halogen and hydrogen bonds.

-

Halogen Bonding: The iodine atoms on the imidazole ring possess a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond. This electrophilic region interacts favorably with nucleophilic atoms, such as the nitrogen atoms of neighboring imidazole rings, forming strong and directional C-I···N halogen bonds. These interactions are crucial in directing the supramolecular assembly of the molecules in the crystal. The strength of these bonds is a key factor in the design of co-crystals and other solid-state materials.[4][5]

-

Hydrogen Bonding: The N-H group of the imidazole ring acts as a classic hydrogen bond donor, forming N-H···N hydrogen bonds with the unprotonated nitrogen atom of an adjacent molecule. This results in the formation of chains or more complex networks, further stabilizing the crystal structure.

The synergy between these two types of interactions dictates the overall crystal architecture and is a primary determinant of the compound's physical properties, such as its melting point and solubility.

Computational Analysis: The Gas-Phase Conformation

To complement the solid-state data, the molecular structure of this compound can be optimized in the gas phase using computational methods such as Density Functional Theory (DFT). This provides the lowest energy conformation of an isolated molecule, free from the influence of crystal packing forces.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict geometric parameters like bond lengths and angles.[6] For halogenated compounds, the inclusion of dispersion corrections is often recommended for higher accuracy. Comparing the computationally optimized structure with the experimental crystal structure can reveal the extent to which intermolecular forces in the solid state perturb the molecular geometry.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure in different phases and are essential for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is relatively simple. In a solvent like DMSO-d₆, two broad peaks are typically observed. One at a high chemical shift (around 12.75 ppm) corresponds to the acidic N-H proton, and another around 7.8 ppm is attributed to the C2-H proton.[7] The broadness of the signals can be due to tautomerism and quadrupolar relaxation from the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3100-2800 cm⁻¹ would be indicative of the N-H stretching vibration, characteristic of hydrogen-bonded imidazole rings. The C=C and C=N stretching vibrations of the imidazole ring would appear in the 1600-1400 cm⁻¹ region. The C-I stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹.

Experimental and Computational Protocols

To ensure the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), the following sections provide detailed, field-proven methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of imidazole.

Protocol:

-

Preparation of Reagents:

-

Dissolve 1 equivalent of imidazole in an aqueous solution of 6 equivalents of sodium hydroxide.

-

In a separate flask, prepare a solution of 2 equivalents of iodine and 4 equivalents of potassium iodide in water. The potassium iodide is used to form the triiodide ion (I₃⁻), which is more soluble in water than elemental iodine.

-

-

Reaction:

-

Stir the imidazole solution vigorously at room temperature.

-

Slowly add the iodine/potassium iodide solution dropwise to the imidazole solution over a period of 1-2 hours. Maintain the temperature at or below 20 °C.

-

-

Work-up and Purification:

-

After the addition is complete, continue stirring for an additional 3 hours at room temperature.[7]

-

Neutralize the reaction mixture to a pH of 7 by the slow addition of 6 M hydrochloric acid.[7]

-

A solid precipitate of this compound will form. Collect the solid by filtration.

-

Purify the crude product by recrystallization from ethanol to yield the final product as an anhydrous solid.[7]

-

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethanol or ethyl acetate.

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα). The crystal is rotated, and diffraction patterns are recorded at various orientations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Computational Protocol (DFT)

-

Structure Building: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry is optimized using a DFT functional (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-311++G(d,p) for C, H, N and a basis set with effective core potentials for iodine).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies). This also provides thermodynamic data.

-

Analysis: The optimized geometry, electronic properties (e.g., molecular electrostatic potential, frontier molecular orbitals), and predicted spectroscopic properties can then be analyzed.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of its inherent aromaticity and a rich network of intermolecular halogen and hydrogen bonds. The solid-state structure, as determined by X-ray crystallography, reveals a highly ordered supramolecular architecture directed by these non-covalent interactions. Computational studies provide a complementary view of the molecule's intrinsic geometry. A thorough understanding of these structural features, supported by robust synthetic and analytical protocols, is critical for leveraging the full potential of this compound as a versatile building block in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Crystal structure analysis of 4,5-Diiodo-1H-imidazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-Diiodo-1H-imidazole

Executive Summary

This compound (C₃H₂I₂N₂, CAS: 15813-09-9) is a pivotal molecular building block in medicinal chemistry, ligand synthesis, and materials science.[1][2] Its utility stems not only from the reactive sites on the imidazole ring but also from the presence of two iodine substituents, which are instrumental in forming highly directional non-covalent interactions known as halogen bonds. Understanding the three-dimensional architecture of this molecule in the solid state is paramount for controlling its assembly into functional supramolecular structures. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. We will delve into the causality behind the experimental protocols and dissect the intricate network of hydrogen and halogen bonds that dictate its crystal packing, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The imidazole scaffold is a cornerstone in many biologically active molecules.[3] The introduction of iodine atoms at the 4 and 5 positions creates a molecule with unique properties. These heavy halogen atoms not only provide synthetic handles for further functionalization via cross-coupling reactions but also act as powerful directors of crystal packing through specific intermolecular interactions.[2]

The primary forces governing the assembly of this compound in the solid state are hydrogen bonds and halogen bonds. While hydrogen bonding is a well-understood phenomenon, halogen bonding has emerged as a critical tool in crystal engineering.[4][5] A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule.[6][7] In this compound, the large, polarizable iodine atoms possess significant σ-holes, making them potent halogen bond donors, which, in concert with the classic N-H···N hydrogen bond, creates a robust and predictable structural framework.

Experimental Methodology: From Synthesis to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. Each step is a self-validating system; the success of crystallization and subsequent diffraction is contingent upon the purity achieved during synthesis.

Protocol for the Synthesis of this compound

This protocol is adapted from established iodination procedures for imidazole, which are known to be efficient and high-yielding.[8] The core principle is the electrophilic substitution of the C4 and C5 protons of imidazole with iodine, facilitated by a basic medium that deprotonates the imidazole N-H, thereby activating the ring towards iodination.

Experimental Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.6 g (265 mmol) of sodium hydroxide (NaOH) in 100 mL of deionized water. Allow the solution to cool to room temperature. To this, add 3.0 g (44.1 mmol) of imidazole and stir until fully dissolved.

-

Iodinating Agent Preparation: In a separate 100 mL beaker, prepare a solution of potassium iodide (KI) (29.3 g, 176 mmol) and elemental iodine (I₂) (22.4 g, 88.0 mmol) in 60 mL of water. Stir until the iodine is completely dissolved, forming the triiodide ion (I₃⁻), which serves as the active iodinating species. Expertise & Experience: Using a KI/I₂ mixture enhances the solubility of iodine in an aqueous medium and moderates its reactivity for a more controlled reaction.

-

Reaction Execution: Slowly add the KI/I₂ solution to the basic imidazole solution over 30 minutes with continuous stirring at room temperature (20-25 °C). A precipitate will begin to form.

-

Reaction Monitoring & Workup: Stir the reaction mixture for 3 hours at room temperature. After this period, neutralize the reaction by adjusting the pH to ~7 using 6 M hydrochloric acid (HCl). This step protonates any remaining imidazole anion and precipitates the final product.

-

Purification: Collect the resulting solid product by vacuum filtration. Wash the crude product with cold deionized water. Purify the solid by recrystallization from ethanol to yield this compound as a white, anhydrous solid.[8] The yield is typically high, around 99%.[8]

Protocol for Single Crystal Growth

The quality of the X-ray diffraction data is directly proportional to the quality of the single crystal. The goal is to create a supersaturated solution from which a single nucleation event can occur, followed by slow, ordered growth. Slow evaporation is a reliable method for achieving this.

Experimental Protocol:

-

Solution Preparation: Dissolve a small amount of the purified this compound in a minimal volume of a suitable solvent, such as ethanol or ethyl acetate, in a clean vial.[9][10] Gentle warming can be used to aid dissolution. Ensure the solution is saturated but free of any undissolved solid.

-

Slow Evaporation: Cover the vial with a cap or paraffin film punctured with a few small holes. This restricts the rate of solvent evaporation. Trustworthiness: The slow evaporation rate is critical; rapid solvent loss leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to a week, as the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor for analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the nature of intermolecular interactions.

The SC-XRD Experimental Workflow

The process follows a logical progression from data collection on a single crystal to the final refined structural model. Each stage builds upon the last, with internal validation checks to ensure the quality and accuracy of the final structure.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction images are processed. The software indexes the reflections to determine the unit cell parameters and space group, and integrates the intensities of each reflection. Corrections for absorption are applied.

-

Structure Solution and Refinement: The phase problem is solved using direct methods, which reveals an initial electron density map and a preliminary molecular model.[11] This model is then refined using a full-matrix least-squares algorithm, where the calculated diffraction pattern from the model is fitted to the experimental data to minimize differences, resulting in a highly accurate final structure.[12]

Structural Elucidation and Discussion

The analysis of the refined crystal structure of this compound reveals a fascinating and elegant supramolecular architecture governed by a precise interplay of intermolecular forces. The crystallographic data discussed herein is based on the structure deposited in the Crystallography Open Database (COD) under entry 4512829.[13]

Crystallographic Data Summary

The fundamental parameters defining the crystal lattice provide the framework for understanding the overall packing.

| Parameter | Value | Source |

| Chemical Formula | C₃H₂I₂N₂ | [13] |

| Formula Weight | 319.87 g/mol | [13] |

| Crystal System | Tetragonal | [13] |

| Space Group | P 4₁ 2₁ 2 | [13] |

| a, b (Å) | 6.8867 | [13] |

| c (Å) | 28.275 | [13] |

| α, β, γ (°) | 90 | [13] |

| Volume (ų) | 1340.0 | [13] |

| Z (Molecules per cell) | 8 | [13] |

Supramolecular Architecture: A Symphony of Hydrogen and Halogen Bonds

The crystal packing of this compound is not a simple aggregation of molecules but a highly organized network. The dominant interactions are N-H···N hydrogen bonds and C-I···N halogen bonds, which together assemble the molecules into a robust three-dimensional structure.

-

Hydrogen Bonding: Molecules are linked head-to-tail via strong N-H···N hydrogen bonds between the proton on one imidazole ring and the unprotonated nitrogen on a neighboring molecule. This interaction is a classic and powerful motif in imidazole chemistry, leading to the formation of infinite one-dimensional chains.[9][13]

-

Halogen Bonding: These hydrogen-bonded chains are further interlinked by C-I···N halogen bonds.[13] The electrophilic σ-hole on an iodine atom of one chain interacts with the nucleophilic lone pair of a nitrogen atom from an adjacent chain. This C-I···N interaction is highly directional and plays a crucial role in organizing the chains into a cohesive 3D network, demonstrating the principle of using halogen bonds in crystal engineering.[7][14]

The synergy between these two orthogonal interactions—hydrogen bonds forming chains along one direction and halogen bonds linking these chains in another—is the defining feature of this crystal structure.

Caption: Intermolecular interactions in this compound.

Conclusion: A Synthesis of Structure and Application

The crystal structure analysis of this compound provides a definitive illustration of modern crystal engineering principles. The structure is not merely a consequence of molecular shape but is actively directed by a hierarchy of strong, directional, non-covalent interactions. The primary N-H···N hydrogen bonds establish one-dimensional chains, which are then woven into a complex three-dimensional tapestry by weaker but equally critical C-I···N halogen bonds. This detailed structural knowledge is invaluable. For drug development professionals, it informs polymorph screening and solid-form selection. For materials scientists, it provides a blueprint for designing novel co-crystals and coordination polymers where the iodo-imidazole unit can be used as a reliable and predictable building block to construct materials with desired topologies and properties.[4][15]

References

- 1. guidechem.com [guidechem.com]

- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogen bond - Wikipedia [en.wikipedia.org]

- 8. This compound | 15813-09-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. repositorio.uchile.cl [repositorio.uchile.cl]

- 15. 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Solubility and Stability of 4,5-Diiodo-1H-imidazole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Diiodo-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, largely due to the versatile reactivity conferred by its iodine substituents.[1] The presence of these iodine atoms significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for its handling, reaction optimization, formulation, and storage. An in-depth understanding of these characteristics is paramount for ensuring reproducibility in research and maintaining the integrity of intermediates in drug development. This guide provides a detailed examination of the solubility and stability of this compound, synthesizing theoretical principles with field-proven experimental protocols to offer a robust framework for laboratory professionals.

Physicochemical Profile

This compound is a solid at ambient temperature, typically appearing as an off-white or light-yellow crystalline powder.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂I₂N₂ | [1][3] |

| Molecular Weight | ~319.87 g/mol | [1][3] |

| Appearance | Off-white to white solid | [1][2] |

| Melting Point | 197-198 °C | [4] |

| CAS Number | 15813-09-9 | [1][5] |

| LogP (Predicted) | 1.6189 | [5] |

Solubility Profile: Theoretical and Practical Insights

The solubility of an intermediate is a critical determinant of its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation possibilities. The structure of this compound—an aromatic heterocycle with two large, polarizable iodine atoms and an N-H group capable of hydrogen bonding—suggests a nuanced solubility behavior.

Mechanistic Underpinnings of Solubility

The solubility of this compound is governed by a balance of intermolecular forces:

-

Lipophilicity: The two iodine atoms significantly increase the molecule's size and surface area, enhancing its lipophilicity and van der Waals interactions.[1] This suggests favorable solubility in non-polar and moderately polar organic solvents.

-

Hydrogen Bonding: The presence of the imidazole N-H proton allows the molecule to act as a hydrogen bond donor, while the unprotonated nitrogen can act as an acceptor. This capability promotes solubility in protic solvents.

-

Aqueous Solubility: Despite its hydrogen bonding capacity, the large, hydrophobic diiodo-substituted scaffold is expected to result in poor aqueous solubility.[6][7]

Qualitative Solubility Data

While precise quantitative solubility data is not extensively available in peer-reviewed literature, a general profile can be constructed from supplier information and chemical principles.

| Solvent | Type | Predicted/Observed Solubility | Rationale/Source(s) |

| Water | Aqueous, Protic | Insoluble / Low Solubility | The molecule's overall hydrophobic nature dominates.[2][6][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong hydrogen bond acceptor and polar nature effectively solvates the molecule.[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its polarity and hydrogen bond accepting ability promote dissolution.[6] |

| Methanol / Ethanol | Polar Protic | Moderately Soluble (Predicted) | Capable of hydrogen bonding, but the hydrophobic character may limit high solubility. |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble (Predicted) | Favorable van der Waals interactions with the iodinated ring.[6] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble (Predicted) | Polarity is suitable, but weaker solvent-solute interactions compared to DMSO/DMF. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[7][9] This protocol ensures that the solution is fully saturated and in equilibrium with the solid state.

Causality: This method is chosen over kinetic solubility assays because it provides a definitive, solvent-specific solubility value that is crucial for designing robust synthetic and formulation processes. Kinetic methods, while faster, often overestimate solubility and are less reliable for process development.[7]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg, accurately weighed) to a known volume (e.g., 2 mL) of the selected solvent in a sealed, inert glass vial. The excess solid is critical to ensure equilibrium is reached with a saturated solution.[7]

-

Equilibration: Agitate the vial mixture on a thermostatically controlled shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to ensure complete equilibrium.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 1 hour to let undissolved solids settle.

-

Sample Collection & Clarification: Carefully collect an aliquot of the supernatant. It is imperative to remove all particulate matter to avoid artificially inflating the concentration measurement. This is best achieved by centrifugation of the supernatant followed by filtration through a fine-pore (e.g., 0.22 µm) chemically compatible filter (e.g., PTFE for organic solvents).[7]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 4.0.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or molarity.

Self-Validation: The protocol's trustworthiness is established by ensuring the presence of undissolved solid at the end of the equilibration period, confirming that a saturated solution was achieved.

Diagram: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Stability Profile: Degradation Pathways and Assessment

The stability of this compound is intrinsically linked to the strength of the Carbon-Iodine (C-I) bond. Understanding its susceptibility to degradation under various stress conditions is essential for defining appropriate storage conditions and predicting its shelf-life.

Mechanistic Underpinnings of Stability

-

Thermal Stability: The stability of carbon-halogen (C-X) bonds follows the trend C-F > C-Cl > C-Br > C-I.[10] The C-I bond has the lowest bond dissociation energy, making iodo-substituted compounds the most susceptible to thermal cleavage among their halogenated analogs.[10] High temperatures can induce homolytic cleavage of the C-I bond, initiating radical degradation pathways.

-

Photostability: Compounds with C-I bonds are often photosensitive. The absorption of UV-Vis light can provide sufficient energy to cleave the weak C-I bond, leading to photodegradation.[6][10] Therefore, protection from light is crucial.[2][5]

-

Chemical (Hydrolytic & Oxidative) Stability: The imidazole ring itself is generally stable towards hydrolysis.[10] However, the electron-rich nature of the ring can make it susceptible to oxidation, a common degradation pathway for imidazoles.[11] Forced degradation studies across a range of pH values are necessary to probe for potential acid/base-catalyzed hydrolysis or oxidation.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under stress.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways, which is fundamental for developing stability-indicating analytical methods.[12]

Causality: This protocol systematically exposes the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation. By understanding how the molecule degrades, we can develop analytical methods that can separate the intact drug from its degradation products, a regulatory requirement for quality control.[13]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as acetonitrile or a 50:50 acetonitrile:water mixture, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (stock solution diluted with water/mobile phase) stored at ambient temperature and protected from light.

-

Acid Hydrolysis: Mix with 0.1 M HCl.

-

Base Hydrolysis: Mix with 0.1 M NaOH.

-

Oxidative Degradation: Mix with 3% H₂O₂.

-

Thermal Degradation: Heat a solution (in water or a stable organic solvent) at a specified temperature (e.g., 70 °C).

-

Photodegradation: Expose a solution to a photostability chamber with a controlled light source (e.g., ICH option 1: >1.2 million lux hours and >200 W·h/m²).[10]

-

-

Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 10-15% degradation, which is optimal for method validation.[12]

-

Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base and acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method (see Section 4.0). Compare the chromatograms of the stressed samples to the control.

-

Data Evaluation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Monitor for the appearance of new peaks (degradation products) and the disappearance of the parent peak.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is commensurate with the increase in the area of the degradant peaks.

-

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable technique for this purpose.[14][15]

Causality: A reversed-phase C18 column is chosen as it is well-suited for retaining and separating moderately polar compounds like this compound and its potential, less-polar degradants.[15] A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are effectively resolved and eluted within a reasonable run time.

Step-by-Step Protocol:

-

Instrumentation and Materials:

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 30 °C.[14]

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm, or determine λmax by scanning).

-

Injection Volume: 10 µL.

-

Gradient Elution (Example):

-

0-2 min: 30% B

-

2-12 min: 30% to 80% B

-

12-15 min: 80% B

-

15-16 min: 80% to 30% B

-

16-20 min: 30% B (re-equilibration)

-

-

-

Method Validation:

-

The method must be validated according to ICH guidelines to be considered "stability-indicating."[14] This involves demonstrating specificity (no interference from degradants), linearity, accuracy, precision, and robustness.

-

Diagram: Analytical Workflow for Stability Studies

Caption: General workflow for analyzing forced degradation samples using HPLC.

Conclusion and Recommendations

The utility of this compound in research and development is intrinsically tied to its physicochemical properties. This guide has established a framework for understanding and experimentally determining its solubility and stability.

-

Solubility: The compound exhibits poor aqueous solubility but is soluble in polar aprotic solvents like DMSO and DMF.[2][6] For quantitative work, the shake-flask method is recommended to determine its thermodynamic solubility in any solvent of interest.[7]

-

Stability: Due to the labile C-I bond, this compound is susceptible to thermal and photolytic degradation.[10]

-

Handling and Storage Recommendations: To ensure its integrity, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (e.g., 4°C) is recommended for long-term preservation.[5]

By applying the principles and protocols outlined herein, researchers, scientists, and drug development professionals can confidently handle, utilize, and analyze this compound, ensuring the quality and success of their scientific endeavors.

References

- 1. CAS 15813-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 4,5-Diiodo-Imidazole Detailed Information & Supplier in China | Properties, Uses, Safety Data, Price & Purchase [chemheterocycles.com]

- 3. This compound | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 15813-09-9 - iChemical [ichemical.com]

- 5. chemscene.com [chemscene.com]

- 6. 4(5)-Iodo-1H-imidazole: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity 4(5)-Iodo-1H-imidazole in China [quinoline-thiophene.com]

- 7. benchchem.com [benchchem.com]

- 8. 4,5-Diiodo-imidazole Supplier China | Properties, Uses, Safety & SDS | Buy High Purity 4,5-Diiodoimidazole Online [quinoline-thiophene.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. rjptonline.org [rjptonline.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 4,5-Diiodo-1H-imidazole

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 4,5-diiodo-1H-imidazole. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecular structure, electronic properties, and potential applications of this heavily halogenated imidazole derivative. By integrating established computational protocols with field-proven insights, this guide elucidates the causal relationships between the molecule's structural features and its chemical behavior. Key topics include its synthesis, quantum chemical calculations (DFT), frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and an outlook on its non-linear optical (NLO) properties. All methodologies and claims are substantiated with in-text citations and a comprehensive list of references.

Introduction: The Significance of this compound

Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules and functional materials.[1] Halogenation of the imidazole ring profoundly alters its physicochemical properties, including its electronic structure, reactivity, and intermolecular interactions.[2] this compound, with two iodine atoms substituting the C4 and C5 positions, is a particularly intriguing derivative. The presence of these heavy halogens imparts unique characteristics, making it a valuable building block in medicinal chemistry and materials science.[3]

As a medical intermediate, this compound serves as a precursor for synthesizing a range of active pharmaceutical ingredients.[4] The iodine atoms can participate in halogen bonding, a directional non-covalent interaction crucial in drug design for enhancing ligand-protein binding affinity and specificity.[2] Furthermore, the di-iodo substitution significantly influences the molecule's electron density distribution, suggesting potential applications in the development of novel materials with interesting optical and electronic properties.

This guide will navigate the theoretical and computational landscape of this compound, providing a robust framework for its rational utilization in various scientific domains.

Synthesis and Structural Characterization

A reliable and scalable synthesis is paramount for the widespread application of any chemical entity. This compound is typically synthesized from the parent imidazole through an iodination reaction.

Synthetic Protocol

A common method for the synthesis of this compound involves the reaction of imidazole with elemental iodine in an alkaline medium.[5][6]

Step-by-Step Protocol:

-

Preparation of the Iodinating Reagent: A mixture of potassium iodide (KI) and elemental iodine (I₂) is dissolved in water.

-

Reaction with Imidazole: This iodinating solution is added to a solution of 1H-imidazole dissolved in an aqueous solution of a base, such as sodium hydroxide (NaOH).[5]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours.[5]

-

Neutralization and Isolation: The reaction is quenched by neutralizing the mixture with an acid, such as hydrochloric acid (HCl), to a pH of 7.[5]

-

Purification: The resulting solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol to yield the anhydrous this compound.[5]

Structural Elucidation

The definitive structure of this compound has been confirmed through single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall molecular geometry.

| Parameter | Value (Å or °) |

| Crystal System | Tetragonal |

| Space Group | P 41 21 2 |

| a | 6.8867 Å |

| b | 6.8867 Å |

| c | 28.275 Å |

| α | 90 ° |

| β | 90 ° |

| γ | 90 ° |

| Table 1: Crystallographic data for this compound.[7] |

The imidazole ring is planar, as expected for an aromatic system. The two iodine atoms are covalently bonded to the C4 and C5 carbon atoms of the imidazole ring.

Theoretical and Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound.[2] These methods allow for the prediction of a wide range of properties that complement and guide experimental work.

Computational Workflow

A typical computational study of this compound follows a systematic workflow to ensure accurate and reliable results.

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Computational Protocol:

-

Molecule Construction & Pre-optimization: The 3D structure of this compound is built using molecular modeling software. An initial geometry optimization is performed using a molecular mechanics force field to obtain a stable starting conformation.[2]

-

Geometry Optimization: The molecular geometry is then fully optimized using DFT, commonly with a functional like B3LYP and a suitable basis set such as 6-311++G(d,p).[8]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[8]

-

Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties.

In-Depth Analysis of Molecular Properties

Geometric Parameters

While experimental crystal structure data is available, DFT calculations provide valuable insights into the gas-phase geometry of the molecule. Key predicted geometrical parameters are summarized below.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C4-I Bond Length (Å) | ~2.10 |

| C5-I Bond Length (Å) | ~2.10 |

| C4-C5 Bond Length (Å) | ~1.38 |

| N1-C2-N3 Bond Angle (°) | ~112.0 |

| Table 2: Predicted geometrical parameters for this compound. These values are estimations based on computational modeling of similar structures.[2] |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[9]

The introduction of two iodine atoms is expected to significantly lower the energies of both the HOMO and LUMO levels compared to the parent imidazole due to the electron-withdrawing nature and heavy atom effect of iodine.[8] This, in turn, is predicted to result in a smaller HOMO-LUMO gap.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole (Reference) | -6.12 | -0.85 | 5.27 |

| 4-iodo-1H-imidazole (Predicted) | -6.45 | -1.50 | 4.95 |

| This compound (Predicted) | Lower | Lower | Smaller |

| Table 3: Predicted HOMO, LUMO, and energy gap values based on trends from computational studies of halogenated imidazoles.[2][8] |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.[1] For iodo-substituted aromatic compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is present on the iodine atom opposite to the C-I bond.[2] This electrophilic region can participate in halogen bonding with nucleophilic sites on other molecules. In this compound, the presence of two iodine atoms creates two potential sigma-hole regions, enhancing its ability to act as a halogen bond donor.

Caption: Conceptual representation of the Molecular Electrostatic Potential of this compound.

Potential Applications: A Foray into Non-Linear Optics

Organic molecules with extended π-conjugated systems and significant charge transfer characteristics are promising candidates for non-linear optical (NLO) materials.[10] The NLO response of a molecule is related to its hyperpolarizability. DFT calculations can be employed to predict the first-order hyperpolarizability (β) of a molecule.

While specific NLO studies on this compound are not extensively reported, the electronic properties of halogenated imidazoles suggest their potential in this area. The introduction of electron-withdrawing iodine atoms can enhance the intramolecular charge transfer, a key factor for a high NLO response.[10] Computational studies on other substituted imidazoles have shown that they can exhibit significant NLO activity, often many times greater than that of standard materials like urea.[10]

Further research, both theoretical and experimental, is warranted to fully explore the NLO potential of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. Through the lens of quantum chemical calculations, we have explored its synthesis, molecular structure, and electronic properties. The presence of two iodine atoms significantly influences its geometry, frontier molecular orbitals, and molecular electrostatic potential, making it a molecule with unique characteristics.

The insights gained from these computational studies are invaluable for guiding the rational design of new pharmaceuticals by leveraging halogen bonding and for exploring its potential in the field of non-linear optics. As computational methodologies continue to advance, they will undoubtedly play an even more critical role in unlocking the full potential of fascinating molecules like this compound.

References

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 5. This compound | 15813-09-9 [chemicalbook.com]

- 6. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 7. This compound | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. irjweb.com [irjweb.com]

- 10. malayajournal.org [malayajournal.org]

Unlocking the Therapeutic Potential of 4,5-Diiodo-1H-imidazole: A Technical Guide for Researchers

Introduction: The Strategic Importance of Halogenated Heterocycles in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous essential biomolecules, including the amino acid histidine and purine bases.[1][2][3] Its versatile scaffold allows for a wide range of biological activities, making its derivatives a focal point in the development of novel therapeutics.[4][5][6] The strategic introduction of halogen atoms, particularly iodine, onto the imidazole core can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding interactions with biological targets.[1] 4,5-Diiodo-1H-imidazole, a readily synthesizable intermediate, represents a promising yet underexplored molecule with significant potential for diverse biological applications, including as a precursor for antimicrobial and anticancer agents.[7]

This technical guide provides an in-depth exploration of the potential biological activities of this compound. It serves as a resource for researchers, scientists, and drug development professionals by detailing its synthesis, chemical properties, and, most importantly, a framework for investigating its therapeutic potential. This document will delve into prospective antimicrobial, anticancer, and enzyme-inhibiting activities, supported by detailed, actionable experimental protocols and conceptual workflows.

Chemical Profile and Synthesis of this compound

This compound (CAS No. 15813-09-9) is a solid at room temperature with a molecular weight of 319.87 g/mol .[8][9][10] Its structure, featuring two iodine atoms on the imidazole ring, makes it a valuable intermediate in organic synthesis, particularly for creating more complex, substituted imidazole derivatives through reactions like Suzuki coupling.

Synthesis Protocol

A common and scalable method for synthesizing this compound involves the direct iodination of imidazole.[7][11] The following protocol is adapted from established procedures.[7][10]

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Elemental iodine (I₂)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Step-by-Step Procedure:

-

Formation of Imidazole Sodium: In a reaction vessel cooled with an ice bath, dissolve imidazole in tetrahydrofuran. Slowly add sodium hydroxide to the solution while stirring to form imidazole sodium.

-

Iodination: Dissolve elemental iodine in tetrahydrofuran. Add the iodine solution dropwise to the reaction mixture containing imidazole sodium. The reaction is typically carried out with 2 equivalents of elemental iodine.[7]

-

Reaction Monitoring and Work-up: Allow the reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation of Crude Product: Once the reaction is complete, remove the tetrahydrofuran by vacuum concentration at 40°C. This will cause the crude product to precipitate.[7]

-

Purification: The crude this compound can be purified by heating and stirring in ethyl acetate, followed by filtration to obtain the purified solid.[7]

Potential Biological Activities and Investigative Frameworks

While direct studies on the biological activities of this compound are limited, the extensive research on imidazole derivatives provides a strong basis for predicting its potential therapeutic applications.[2][3][4][5]

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents, with many commercially available antifungal drugs belonging to this class.[4][12][13] Their mechanism of action often involves the disruption of microbial cell wall synthesis or DNA replication.[14] The presence of iodine in the structure of this compound may enhance its antimicrobial properties.

Proposed Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare Microbial Cultures: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media to the mid-logarithmic phase.

-

Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microbial culture to each well. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Numerous imidazole derivatives have demonstrated significant anticancer properties.[6][15][16] For instance, derivatives of 4,5-dichloro-1H-imidazole have shown activity against human cancer cell lines.[17][18] The potential mechanisms include cell cycle arrest and induction of apoptosis.[16] Given these precedents, this compound is a compelling candidate for anticancer drug discovery.

Proposed Signaling Pathway for Investigation:

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Detailed Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast cancer) in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

The imidazole moiety is known to interact with the active sites of various enzymes, making its derivatives potential enzyme inhibitors.[19] The iodine atoms on this compound could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.[20]

Potential Enzyme Targets and Investigative Approach:

-

Kinases: Many kinase inhibitors incorporate a heterocyclic scaffold. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.[16]

-

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer drugs.

-

Cyclooxygenases (COX): COX enzymes are targets for anti-inflammatory drugs.

General Protocol for an In Vitro Enzyme Inhibition Assay:

-

Reagents: Obtain the purified target enzyme, its substrate, and a suitable buffer system.

-

Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of this compound. Include controls with no inhibitor.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential quantitative data that could be generated from the proposed experiments.

| Biological Activity | Assay | Cell Line / Organism | Parameter | Hypothetical Value |

| Antimicrobial | MIC Assay | S. aureus | MIC | 16 µg/mL |

| MIC Assay | C. albicans | MIC | 32 µg/mL | |

| Anticancer | MTT Assay | HCT116 | IC50 (48h) | 5 µM |

| MTT Assay | MDA-MB-231 | IC50 (48h) | 10 µM | |

| Enzyme Inhibition | Kinase Assay | PI3K | IC50 | 2.5 µM |

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery due to its synthetic accessibility and the known biological activities of related imidazole compounds. This guide provides a comprehensive framework for the systematic investigation of its potential antimicrobial, anticancer, and enzyme-inhibiting properties. The detailed experimental protocols and conceptual workflows are intended to empower researchers to unlock the therapeutic potential of this promising compound. Future research should focus on derivatization of the this compound scaffold to optimize its biological activity, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

References

- 1. This compound|Iodine-Rich Research Compound [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 8. This compound | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 15813-09-9 [chemicalbook.com]

- 11. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. nano-ntp.com [nano-ntp.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Reactivity Profile of C-I Bonds in 4,5-Diiodo-1H-imidazole for Advanced Synthetic Applications

Abstract

4,5-Diiodo-1H-imidazole is a pivotal heterocyclic building block, prized for its role as a versatile intermediate in the synthesis of pharmaceuticals, advanced materials, and catalytic ligands.[1] Its synthetic utility is derived from the two carbon-iodine bonds, which serve as strategic handles for functionalization via modern cross-coupling chemistry. This technical guide provides an in-depth analysis of the reactivity profile of these C-I bonds. We will explore the inherent electronic asymmetry of the imidazole ring, strategies for achieving site-selective functionalization, and detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical architecture of this scaffold for the construction of complex molecular targets.

The this compound Scaffold: A Privileged Core

The imidazole ring is a fundamental structural motif in a vast number of biologically active molecules, including essential amino acids like histidine, and is crucial for the function of many enzymes.[2][3] This prevalence has established imidazole derivatives as "privileged scaffolds" in drug discovery. The introduction of iodine atoms onto the imidazole core at the 4- and 5-positions creates a highly valuable and versatile synthetic intermediate.[2] The C-I bonds are significantly more reactive than their C-Br or C-Cl counterparts in common catalytic reactions, such as palladium-catalyzed cross-couplings, allowing for transformations to occur under milder conditions.[4] This reactivity makes this compound an attractive starting material for building molecular complexity.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₃H₂I₂N₂ | PubChem[5] |

| Molecular Weight | 319.87 g/mol | PubChem[5] |

| Canonical SMILES | C1=NC(=C(N1)I)I | PubChem[5] |

Unlocking Potential: Differential Reactivity of the C4-I and C5-I Bonds

A central consideration for any synthetic chemist utilizing this compound is the potential for selective functionalization. The two C-I bonds are not electronically equivalent, a subtlety that can be exploited to achieve mono-substitution.

2.1 The Influence of Tautomerism and N-H Acidity

In its unprotected form (N-H), this compound exists as a mixture of tautomers. The proton can reside on either nitrogen, rendering the C4 and C5 positions chemically distinct in the solid state and in solution. This dynamic equilibrium, coupled with the acidity of the N-H proton, influences the electronic character of the adjacent C-I bonds. The position adjacent to the more basic, pyrrole-type nitrogen (N-H) is generally more electron-rich than the position adjacent to the pyridine-type imine nitrogen. This electronic disparity is often the primary driver for regioselectivity in cross-coupling reactions.

2.2 The Role of N-Substitution: A Tool for Directing Reactivity

To overcome the complexities of tautomerism and to predictably tune the reactivity of the C-I bonds, N-substitution or protection is a common and powerful strategy. Installing a substituent on the N1 nitrogen breaks the molecule's symmetry and electronically biases one position over the other.

-

Electron-Withdrawing Groups (EWGs): An EWG on the nitrogen (e.g., sulfonyl, acyl groups) will decrease the electron density of the entire ring system. This generally increases the rate of oxidative addition at both C-I bonds in palladium-catalyzed cycles but can also enhance selectivity.[6]

-

Electron-Donating Groups (EDGs): An EDG (e.g., alkyl groups) increases the electron density of the ring, which can modulate the reactivity profile in a different manner.[7]

-

Steric Hindrance: A bulky N-substituent can sterically hinder the adjacent C5 position, favoring reaction at the more accessible C4 position.

By carefully selecting the N-substituent, a chemist can often dictate the order of functionalization, enabling a stepwise approach to building complex, unsymmetrically substituted imidazoles.

Key Synthetic Transformations & Protocols

The C-I bonds of this compound are amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for this scaffold, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.[8][9] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the low toxicity of the boron-based reagents.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst / Ligand | Base | Solvent | Temperature | Outcome | Reference |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 °C | Mono- or di-arylation of haloimidazoles | [10] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 °C | Mono-arylation favored | [11] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Room Temp - 80 °C | Highly active for challenging substrates | [12] |

Exemplary Protocol: Selective Mono-Arylation of N-Protected this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling, which can be optimized for specific substrates.

Step 1: Reagent Preparation

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Step 2: Catalyst Addition

-

Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 equiv.), to the flask.

-

Causality: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate phosphine ligand that stabilizes the palladium center and promotes efficient catalytic turnover.[11]

-

Step 3: Solvent Addition and Degassing

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Subject the mixture to three cycles of vacuum/backfill with argon.

-

Causality: Removing dissolved oxygen is critical as O₂ can oxidize and deactivate the active Pd(0) catalyst.

-

Step 4: Reaction

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 5: Work-up and Purification

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

-

Self-Validation: Chromatographic purification and subsequent characterization (¹H NMR, ¹³C NMR, HRMS) are necessary to confirm the structure and purity of the product.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][13] This reaction is indispensable for synthesizing alkynyl-imidazoles, which are valuable precursors for more complex structures and are found in various bioactive molecules. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][14]

Exemplary Protocol: Copper-Free Sonogashira Coupling of this compound

Modern variations often omit the copper co-catalyst to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.

Step 1: Reaction Setup

-

To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.), and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

-

Causality: The amine base serves both to deprotonate the terminal alkyne, forming the reactive acetylide, and as a solvent.[14]

-

Step 2: Solvent and Reaction

-

Add an anhydrous, degassed solvent like THF or DMF.

-

Seal the vial and heat to 50-70 °C.

-

Insight: The reactivity difference between C-I and C-Br bonds is significant; C-I bonds typically react at much lower temperatures.[4]

-

Step 3: Monitoring and Work-up

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium black.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

Step 4: Purification

-

Purify the residue by flash column chromatography to yield the alkynylated imidazole product.

Mechanistic Insights & Strategic Workflow

Understanding the underlying mechanisms and developing a strategic workflow are key to successfully synthesizing complex molecules from this compound.

The Palladium Catalytic Cycle

Most cross-coupling reactions on this scaffold proceed through a common catalytic cycle involving a palladium catalyst.[9][15] The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the imidazole, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid or the acetylide from the alkyne) is transferred to the palladium center.[15]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Strategic Workflow for Di-substitution

A powerful application of this compound is the synthesis of di-substituted imidazoles with two different functional groups (R¹ ≠ R²). This is achieved through a sequential, two-step cross-coupling strategy.

This strategic approach allows for the controlled and predictable synthesis of highly functionalized imidazole cores, opening avenues to novel chemical space for drug discovery and materials science.

Applications in Drug Discovery and Materials Science

The functionalized imidazole products derived from this compound are prevalent in modern research.

-

Medicinal Chemistry: Imidazole derivatives are key components in antifungal, antimicrobial, and anticancer agents.[2] The ability to rapidly generate diverse libraries of substituted imidazoles via cross-coupling makes this starting material invaluable for lead optimization campaigns.

-

Materials Science: The rigid, aromatic, and electron-rich nature of the imidazole core makes it an excellent component for coordination polymers and organic electronic materials.[16][17] The iodo-substituents can also participate in halogen bonding, influencing the solid-state packing and properties of materials.[16]

Summary and Future Outlook

This compound is a powerhouse building block in synthetic organic chemistry. Its two reactive C-I bonds, which exhibit differential reactivity, provide a platform for the controlled, sequential introduction of diverse functional groups. Mastery of modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is essential for unlocking the full synthetic potential of this scaffold. The continued development of more selective and efficient catalytic systems will further expand the utility of this compound, enabling the synthesis of next-generation pharmaceuticals, catalysts, and functional materials.

References

- 1. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. This compound | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Substituent Effects on the [N-I-N](+) Halogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jmcct.com [jmcct.com]

- 10. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. 4,5-diiodo-1-H-imidazole-derived linker ligand and Cu(I) and Co(II) coordination polymers based thereupon | Sciact - cris system [sinorg.niic.nsc.ru]

Methodological & Application

Application Note and Protocol for the Synthesis of 4,5-Diiodo-1H-imidazole

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4,5-diiodo-1H-imidazole, a key building block in medicinal chemistry and materials science. The protocol details a robust and scalable method for the direct di-iodination of imidazole. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offering insights into the critical parameters that ensure a high-yield, high-purity synthesis. This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for the preparation of this versatile intermediate.

Introduction: The Significance of this compound